1-(2,6-difluorophenyl)-3-(6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazol-2-yl)urea
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Overview
Description
1-(2,6-difluorophenyl)-3-(6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazol-2-yl)urea is a synthetic organic compound that belongs to the class of urea derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2,6-difluorophenyl)-3-(6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazol-2-yl)urea typically involves the reaction of 2,6-difluoroaniline with a suitable isocyanate derivative. The reaction conditions may include:
- Solvent: Common solvents such as dichloromethane or acetonitrile.
- Temperature: Reactions are often carried out at room temperature or slightly elevated temperatures.
- Catalysts: Catalysts such as triethylamine may be used to facilitate the reaction.
Industrial Production Methods
Industrial production methods for such compounds may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as yield, purity, and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
1-(2,6-difluorophenyl)-3-(6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazol-2-yl)urea can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized using reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve reagents like lithium aluminum hydride.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a pharmaceutical agent.
Industry: Used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 1-(2,6-difluorophenyl)-3-(6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazol-2-yl)urea depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The pathways involved can include inhibition of enzyme activity or binding to receptor sites.
Comparison with Similar Compounds
Similar Compounds
1-(2,6-difluorophenyl)-3-phenylurea: A simpler urea derivative with similar structural features.
1-(2,6-difluorophenyl)-3-(benzothiazol-2-yl)urea: A compound with a similar core structure but lacking the dioxino ring.
Uniqueness
1-(2,6-difluorophenyl)-3-(6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazol-2-yl)urea is unique due to the presence of the dioxino ring fused to the benzothiazole moiety. This structural feature may impart specific chemical and biological properties that distinguish it from other similar compounds.
Properties
IUPAC Name |
1-(2,6-difluorophenyl)-3-(6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazol-2-yl)urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11F2N3O3S/c17-8-2-1-3-9(18)14(8)20-15(22)21-16-19-10-6-11-12(7-13(10)25-16)24-5-4-23-11/h1-3,6-7H,4-5H2,(H2,19,20,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PEOHBEAZNXTKFX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(O1)C=C3C(=C2)SC(=N3)NC(=O)NC4=C(C=CC=C4F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11F2N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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